2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-14-8-7-12(10-15(14)22)24-18(27)11-28-20-13-4-1-2-5-16(13)25-19-17(26-20)6-3-9-23-19/h1-10H,11H2,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNOMSRKPWDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide is a member of the benzodiazepine family, characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, pharmacological properties, and biological evaluations, based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.49 g/mol
- CAS Number : 920201-48-5
The structure includes a benzodiazepine core fused with a thioether group and an acetamide moiety, which are critical for its biological interactions.
Benzodiazepines generally function as allosteric modulators of the GABA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This mechanism is crucial for their anxiolytic, anticonvulsant, and muscle relaxant properties. The specific interactions of this compound with GABA receptor subtypes may lead to varied therapeutic effects compared to traditional benzodiazepines that are often non-selective .
Pharmacological Studies
Recent studies have evaluated the anticonvulsant activity of related benzodiazepine derivatives. For instance, compounds with similar structural frameworks have shown significant protection against induced seizures in animal models. In one study, certain derivatives provided up to 80% protection at doses as low as 0.4 mg/kg . This suggests that the compound may also exhibit potent anticonvulsant properties.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepine derivatives is heavily influenced by their structural components. The presence of electron-donating groups (like methoxy or dimethylamino) typically enhances activity against various biological targets. In contrast, electron-withdrawing groups may diminish efficacy. Understanding these relationships is crucial for optimizing the pharmacological profiles of new compounds .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Benzodiazepines are known for their diverse biological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative effects. The specific structural features of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide suggest several potential applications:
- Anxiolytic Effects : Similar compounds have been shown to possess anxiolytic properties. The unique structure may enhance binding affinity to GABA receptors, leading to improved efficacy in anxiety disorders.
- Antitumor Activity : Some benzodiazepine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural similarity of this compound to known antitumor agents suggests it may also exhibit similar properties.
- Neuroprotective Effects : Research indicates that certain benzodiazepines can protect neurons from damage. The thioether group in this compound could contribute to such neuroprotective effects through antioxidant mechanisms.
Synthesis and Derivatives
The synthesis of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Utilizing appropriate substrates to form the diazepine core.
- Thioether Formation : Introducing the thioether functionality through nucleophilic substitution reactions.
- Acetamide Attachment : Attaching the difluorophenyl acetamide moiety via acylation reactions.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's applications:
- Cytotoxicity Studies : A study published in Molecules demonstrated that similar diazepine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The unique structural elements of this compound may enhance its efficacy in targeting cancer cells .
- GABA Receptor Interaction : Research indicated that modifications in the benzodiazepine structure could lead to increased potency at GABA_A receptors. This suggests that 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide might have enhanced anxiolytic properties compared to traditional benzodiazepines .
- Neuroprotective Potential : A study highlighted that compounds with similar thioether functionalities demonstrated protective effects against oxidative stress in neuronal cells. This indicates a promising avenue for exploring neuroprotective applications .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituents :
- The 3,4-difluorophenyl group may enhance binding affinity compared to the 4-chlorophenyl in JQ1 analogs due to increased electronegativity and steric effects.
- The thioether linkage could improve metabolic stability over ethers but may reduce aqueous solubility.
Linkers: JQ1 derivatives employ PEG or aminobutyl linkers for conjugation or solubility , whereas the target compound lacks such modifications, suggesting a focus on intrinsic target engagement.
Research Findings and Data Analysis
Pharmacological Properties:
- Binding Affinity: JQ1 analogs exhibit nanomolar IC50 values against BET bromodomains . The target compound’s structural divergence may shift selectivity toward kinases or other bromodomain families.
- Solubility : The absence of hydrophilic linkers (e.g., PEG in NH2-PEG2-JQ1) implies lower solubility, which could limit bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
